molecular formula C12H7NO2S B11874998 4-(2-Cyanophenyl)thiophene-3-carboxylic acid

4-(2-Cyanophenyl)thiophene-3-carboxylic acid

Cat. No.: B11874998
M. Wt: 229.26 g/mol
InChI Key: OYVSJIMAKKORAH-UHFFFAOYSA-N
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Description

4-(2-Cyanophenyl)thiophene-3-carboxylic acid is an organic compound with the molecular formula C12H7NO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanophenyl)thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with cyano-substituted benzaldehydes. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-Cyanophenyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-(2-Cyanophenyl)thiophene-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 4-(2-Cyanophenyl)thiophene-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-Cyanophenylthiophene

Uniqueness

4-(2-Cyanophenyl)thiophene-3-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group on the thiophene ring. This combination of functional groups provides distinct chemical properties and reactivity compared to similar compounds .

Properties

Molecular Formula

C12H7NO2S

Molecular Weight

229.26 g/mol

IUPAC Name

4-(2-cyanophenyl)thiophene-3-carboxylic acid

InChI

InChI=1S/C12H7NO2S/c13-5-8-3-1-2-4-9(8)10-6-16-7-11(10)12(14)15/h1-4,6-7H,(H,14,15)

InChI Key

OYVSJIMAKKORAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CSC=C2C(=O)O

Origin of Product

United States

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